Tramesanguin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Tramesanguin is typically produced through the fermentation of Pycnoporus fungi. The optimal conditions for its production include using wood chips as a substrate in solid-state fermentation, with glucose as the carbon source and ammonium tartrate as the nitrogen source . The initial pH should be around 6.0, and the relative humidity should be maintained at 65% . The pigment components, including this compound, are then confirmed by liquid chromatography–mass spectrometry .

Chemical Reactions Analysis

Tramesanguin undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include potassium hydroxide (KOH), which causes a quick color change to black, and upon drying, it becomes greenish-brown . This compound can also participate in substitution reactions, forming different derivatives depending on the reagents and conditions used. The major products formed from these reactions include cinnabarinic acid and other phenoxazine derivatives .

Scientific Research Applications

Tramesanguin has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Tramesanguin is similar to other phenoxazine derivatives such as cinnabarin and cinnabarinic acid . it is unique due to its specific molecular structure and the distinct biological activities it exhibits . Other similar compounds include pycnoporin and ergosterol peroxide, which also possess antibacterial and antioxidant properties .

Properties

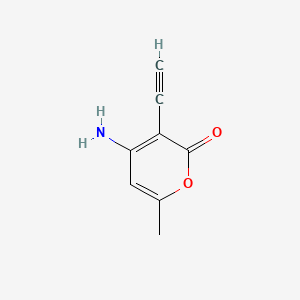

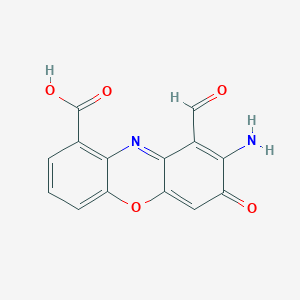

Molecular Formula |

C14H8N2O5 |

|---|---|

Molecular Weight |

284.22 g/mol |

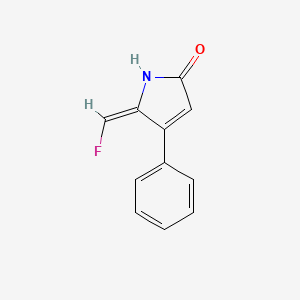

IUPAC Name |

8-amino-9-formyl-7-oxophenoxazine-1-carboxylic acid |

InChI |

InChI=1S/C14H8N2O5/c15-11-7(5-17)13-10(4-8(11)18)21-9-3-1-2-6(14(19)20)12(9)16-13/h1-5H,15H2,(H,19,20) |

InChI Key |

UBLBKPOVGFNTLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C=O)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)

![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)